molecular formula C8H16MoO2 B1585188 Molybdenum 2-ethylhexanoate CAS No. 34041-09-3

Molybdenum 2-ethylhexanoate

Cat. No.: B1585188
CAS No.: 34041-09-3
M. Wt: 240.16 g/mol
InChI Key: VXIWJTFRRIZCQJ-UHFFFAOYSA-N
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Description

Molybdenum 2-ethylhexanoate is an organometallic compound with the chemical formula C32H60MoO8. It is a molybdenum salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications due to its unique properties. The compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Molybdenum is a key component of several enzymes, including xanthine oxidase and sulfite oxidase, which are involved in purine catabolism and the conversion of sulfite to sulfate, respectively Molybdenum 2-ethylhexanoate, as a source of molybdenum, may potentially interact with these enzymes and influence their activities

Cellular Effects

The cellular effects of this compound are not well-documented. Molybdenum, the key component of this compound, is known to influence cell function. For instance, molybdenum-dependent enzymes play roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Molybdenum is involved in several metabolic pathways, including purine catabolism and the conversion of sulfite to sulfate It is likely that this compound, as a source of molybdenum, could be involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Molybdenum 2-ethylhexanoate can be synthesized through the reaction of molybdenum trioxide (MoO3) with 2-ethylhexanoic acid. The reaction typically involves heating molybdenum trioxide with 2-ethylhexanoic acid under reflux conditions. The resulting product is then purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced by reacting molybdenum trioxide with 2-ethylhexanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete reaction. The product is then separated and purified using techniques such as distillation or solvent extraction to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Molybdenum 2-ethylhexanoate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.

    Reduction: It can be reduced to lower oxidation state molybdenum compounds.

    Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used. These reactions are often conducted under an inert atmosphere to prevent oxidation.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state molybdenum oxides or molybdenum peroxides.

    Reduction: Lower oxidation state molybdenum complexes.

    Substitution: New molybdenum complexes with different ligands.

Scientific Research Applications

Molybdenum 2-ethylhexanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation, hydrogenation, and polymerization reactions.

    Biology: It is used in the study of molybdenum-containing enzymes and their role in biological processes.

    Medicine: It is investigated for its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of coatings, adhesives, and as a stabilizer in plastics.

Comparison with Similar Compounds

Molybdenum 2-ethylhexanoate can be compared with other molybdenum carboxylates such as molybdenum acetate and molybdenum propionate. While all these compounds serve as catalysts, this compound is unique due to its higher solubility in organic solvents and its ability to form stable complexes with a wide range of ligands. Similar compounds include:

  • Molybdenum acetate
  • Molybdenum propionate
  • Molybdenum butyrate

These compounds share similar catalytic properties but differ in their solubility and stability profiles.

Properties

CAS No.

34041-09-3

Molecular Formula

C8H16MoO2

Molecular Weight

240.16 g/mol

IUPAC Name

2-ethylhexanoic acid;molybdenum

InChI

InChI=1S/C8H16O2.Mo/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

VXIWJTFRRIZCQJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].[Mo]

Canonical SMILES

CCCCC(CC)C(=O)O.[Mo]

34041-09-3

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does molybdenum 2-ethylhexanoate contribute to the hydroprocessing of heavy oil?

A1: this compound functions as a precursor to the active catalyst in the hydroprocessing of heavy oil []. Instead of introducing a pre-made catalyst, this compound is mixed with a diluent oil and then combined with the heavy oil feedstock []. Upon heating within the reactor, this compound decomposes. The liberated molybdenum then reacts with sulfur present in the heavy oil to form nano-sized, colloidal or molecular, molybdenum sulfide catalysts in situ []. These highly dispersed catalysts promote the desired hydrocracking reactions, breaking down large hydrocarbon molecules into smaller, more valuable products [].

Q2: What are the advantages of forming the catalyst in situ using this compound compared to using a pre-made catalyst?

A2: The in situ formation of the catalyst offers several potential advantages. Firstly, it allows for a highly dispersed catalyst throughout the heavy oil, potentially increasing catalytic efficiency []. Secondly, this method may eliminate the need for separate catalyst synthesis and handling steps, simplifying the overall process []. Lastly, the formation of the catalyst within the heavy oil itself could potentially lead to better catalyst-feedstock interaction, enhancing the hydrocracking process [].

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